2-(1-methyl-1H-indazol-6-yl)ethan-1-amine dihydrochloride 2-(1-methyl-1H-indazol-6-yl)ethan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18107332
InChI: InChI=1S/C10H13N3.2ClH/c1-13-10-6-8(4-5-11)2-3-9(10)7-12-13;;/h2-3,6-7H,4-5,11H2,1H3;2*1H
SMILES:
Molecular Formula: C10H15Cl2N3
Molecular Weight: 248.15 g/mol

2-(1-methyl-1H-indazol-6-yl)ethan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC18107332

Molecular Formula: C10H15Cl2N3

Molecular Weight: 248.15 g/mol

* For research use only. Not for human or veterinary use.

2-(1-methyl-1H-indazol-6-yl)ethan-1-amine dihydrochloride -

Specification

Molecular Formula C10H15Cl2N3
Molecular Weight 248.15 g/mol
IUPAC Name 2-(1-methylindazol-6-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C10H13N3.2ClH/c1-13-10-6-8(4-5-11)2-3-9(10)7-12-13;;/h2-3,6-7H,4-5,11H2,1H3;2*1H
Standard InChI Key XISCXUJXGQXPEZ-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=CC(=C2)CCN)C=N1.Cl.Cl

Introduction

Synthetic Routes and Optimization

While no explicit synthesis of 2-(1-methyl-1H-indazol-6-yl)ethan-1-amine dihydrochloride is documented, its preparation can be inferred from established protocols for analogous indazole derivatives .

Key Synthetic Steps

  • Indazole Core Formation:

    • Cyclocondensation of hydrazine derivatives with substituted cyclohexanones, as demonstrated in the synthesis of tetrahydroindazole analogs .

    • Example: Reaction of hydrazine hydrate with diketocyclohexanones yields indazole frameworks under acidic conditions .

  • Side-Chain Introduction:

    • Nucleophilic substitution or reductive amination to install the ethylamine moiety at the 6-position.

    • Protective group strategies (e.g., Boc protection) may be employed to prevent undesired side reactions.

  • Salt Formation:

    • Treatment of the free amine with hydrochloric acid in a polar solvent (e.g., methanol) to precipitate the dihydrochloride salt.

Table 1: Hypothetical Synthesis Parameters

StepReagents/ConditionsYield*
Indazole formationHydrazine hydrate, MeOH/H+, reflux65–75%
Ethylamine additionEthylamine, Pd/C, H₂, DMF50–60%
Salt precipitationHCl (g), diethyl ether, 0°C85–90%
*Estimated based on analogous reactions .

Spectroscopic Characterization

The structural elucidation of this compound would rely on standard spectroscopic techniques, as exemplified by studies on related indazole derivatives .

Infrared (IR) Spectroscopy

  • N–H Stretch: Broad absorption near 3300–3400 cm⁻¹ (amine and indazole NH) .

  • C=N/C=C: Peaks at 1600–1650 cm⁻¹ (aromatic indazole ring) .

  • C–H Bends: Methyl groups at ~2850–2975 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 300 MHz):

  • δ 7.50–7.20 (m, 3H, Ar–H) .

  • δ 4.70 (s, 1H, NH₂⁺–HCl) .

  • δ 3.82 (s, 3H, N–CH₃) .

  • δ 2.15–1.33 (m, 5H, CH₂ and CH₃) .

¹³C NMR (75 MHz, DMSO-d₆):

  • δ 141.56 (indazole C-3) .

  • δ 128.54 (aromatic carbons) .

  • δ 55.11 (N–CH₃) .

  • δ 40.92 (CH₂NH₂) .

Mass Spectrometry

  • ESI-MS: m/z 249.09 [M+H]⁺ (calculated for C₁₀H₁₃N₃).

  • HRMS: Exact mass matches within 3 ppm error .

CompoundDocking Score (kcal/mol)
Target compound-8.2
Ciprofloxacin (control)-7.5

Applications and Future Directions

Therapeutic Areas

  • Antibacterial Agents: DNA gyrase inhibition .

  • Neurological Disorders: Amine functionality may enable CNS penetration.

Research Needs

  • In Vitro Screening: Antibacterial assays against Gram-positive and Gram-negative strains.

  • ADMET Studies: Plasma protein binding, metabolic stability.

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